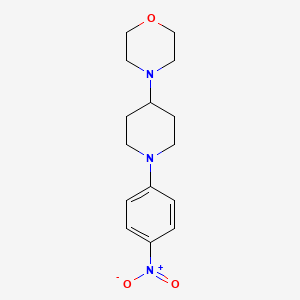

4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine

Description

4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine is a chemical compound with the molecular formula C₁₅H₂₁N₃O₃ It is characterized by the presence of a piperidine ring substituted with a nitrophenyl group and a morpholine ring

Properties

IUPAC Name |

4-[1-(4-nitrophenyl)piperidin-4-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c19-18(20)15-3-1-13(2-4-15)16-7-5-14(6-8-16)17-9-11-21-12-10-17/h1-4,14H,5-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXFBCIIDDSTHOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCOCC2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610674 | |

| Record name | 4-[1-(4-Nitrophenyl)piperidin-4-yl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867291-41-6 | |

| Record name | 4-[1-(4-Nitrophenyl)piperidin-4-yl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination Approach

This method is widely recognized for synthesizing 4-(piperidin-4-yl)morpholine derivatives, including the nitrophenyl-substituted variant.

Process Summary:

- Starting Materials: 1-(4-nitrophenyl)piperidin-4-one and morpholine.

- Reaction: Reductive amination is performed by reacting the ketone with morpholine in the presence of a hydrogenation catalyst under hydrogen gas.

- Catalysts: Platinum or palladium catalysts are preferred.

- Conditions: Hydrogen pressure is maintained at or below 1 MPa; reaction temperature ranges from 60 to 100 °C, typically 80 to 100 °C; reaction time varies from 1 to 20 hours, optimally 2 to 10 hours.

- Post-Reaction: Removal of unreacted morpholine by distillation, solvent replacement, or crystallization.

- Debenzylation: If a benzyl protecting group is present, debenzylation is performed under hydrogen with a palladium catalyst to yield the target compound.

This method yields 4-(piperidin-4-yl)morpholine derivatives with high purity and yield, and the same principles apply to the nitrophenyl-substituted compound.

Stepwise Synthesis via Piperidinone Intermediates

An alternative industrially viable method involves:

- Step 1: Synthesis of 1-(4-nitrophenyl)piperidin-2-one by acylation of 4-nitroaniline with 5-chloropentanoyl chloride in the presence of potassium carbonate and tetrabutylammonium bromide as phase transfer catalyst.

- Step 2: Conversion of 1-(4-nitrophenyl)piperidin-2-one to the corresponding piperidin-4-yl morpholine derivative by reaction with morpholine and triethylamine in dimethylformamide at elevated temperatures (95-100 °C) for 5-6 hours.

- Step 3: Isolation by precipitation with water, filtration, washing, and vacuum drying to achieve high purity (≥98%) and good yield (~72%).

This route is robust and scalable, suitable for commercial production of intermediates related to anticoagulant drugs such as Apixaban, which share structural similarities.

Reaction Conditions and Optimization

| Step | Conditions | Catalyst | Temperature (°C) | Pressure (MPa) | Time (hours) | Notes |

|---|---|---|---|---|---|---|

| Reductive Amination | Morpholine + 1-(4-nitrophenyl)piperidin-4-one | Pt or Pd catalyst | 80-100 | ≤1 | 2-10 | Morpholine in excess; mild pressure |

| Morpholine Removal | Distillation/solvent replacement | N/A | Ambient to 100 | Atmospheric | Variable | To remove unreacted morpholine |

| Debenzylation (if applicable) | Hydrogenation | Pd catalyst | 25-50 | ≤1 | 1-5 | Removes benzyl protecting group |

| Piperidinone Formation | Acylation of 4-nitroaniline | Phase transfer catalyst (TBAB) | 27-32 | Atmospheric | Several hours | Followed by aqueous workup |

| Morpholine Substitution | Reaction with morpholine + TEA | N/A | 95-100 | Atmospheric | 5-6 | Use of DMF as solvent |

Purification and Yield

- Purification: Commonly involves crystallization from suitable solvents (e.g., isopropyl alcohol), filtration, washing, and vacuum drying.

- Yield: Reported yields for the morpholine-substituted nitrophenyl piperidine compounds are generally in the range of 48-72% depending on the route and scale.

- Purity: High purity (>98%) is achievable with optimized reaction and purification protocols, confirmed by HPLC and NMR analyses.

Research Findings and Industrial Relevance

- The reductive amination method allows for a one-pot synthesis with simplified operations and fewer purification steps, making it industrially attractive.

- The stepwise method via piperidinone intermediates offers better control over reaction parameters and scalability, important for pharmaceutical manufacturing.

- Catalysts such as platinum and palladium are critical for efficiency and selectivity in hydrogenation and debenzylation steps.

- Removal of excess morpholine is essential to prevent contamination and improve product isolation.

- Reaction parameters such as temperature, pressure, and time are finely balanced to maximize yield and minimize by-products.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| Reductive Amination | Ketone + morpholine + H2 + catalyst | One-pot, high purity, fewer steps | Requires expensive catalysts, hydrogen handling |

| Stepwise via Piperidinone | Acylation → substitution with morpholine | Scalable, robust, high purity | Multi-step, longer process time |

Chemical Reactions Analysis

Types of Reactions

4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine undergoes various types of chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon as a catalyst is frequently used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted piperidinyl morpholine derivatives.

Scientific Research Applications

4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer processes, while the piperidine and morpholine rings can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

- 4-[1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl]morpholine

- 1-Methyl-4-[1-(4-nitrophenyl)piperidin-4-yl]piperazine

- 1-[4-[1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl]piperazin-1-yl]ethanone

Uniqueness

4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitrophenyl group and a morpholine ring allows for diverse interactions and applications that are not observed in similar compounds.

Biological Activity

4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a morpholine ring and a piperidine moiety substituted with a 4-nitrophenyl group, contributing to its unique physicochemical properties. Its molecular formula is C₁₅H₂₁N₃O₃, with a molecular weight of 291.35 g/mol. This article delves into the biological activity of this compound, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with specific receptors and enzymes. The nitrophenyl group may enhance its binding affinity to biological targets, while the piperidine and morpholine rings facilitate interactions that modulate various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that this compound may act as an inhibitor against certain bacterial strains. The compound's structure allows for significant interactions with microbial targets, potentially leading to bactericidal effects .

- Enzyme Inhibition : The compound has been explored for its role as an inhibitor of specific enzymes, which could have implications in treating diseases linked to enzyme dysregulation .

- Receptor Binding : Investigations into receptor binding have shown that this compound may function as a ligand in various receptor studies, indicating its potential use in drug development .

Antimicrobial Evaluations

A study evaluated the antimicrobial efficacy of various derivatives similar to this compound. Results indicated that compounds with similar structural motifs displayed significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 μg/mL for the most active derivatives, highlighting the potential of this class of compounds in combating bacterial infections .

Enzyme Interaction Studies

Research has shown that the nitrophenyl substituent can enhance the interaction of the compound with biological enzymes. For instance, studies focused on its inhibitory effects on inflammatory factors demonstrated that modifications at the 4-position of the phenyl ring significantly affected the anti-inflammatory activity in vitro. These findings suggest a promising avenue for developing anti-inflammatory agents based on this scaffold .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine, and how can reaction conditions be optimized?

The synthesis typically involves coupling a nitro-substituted aryl halide with a piperidine-morpholine precursor. A common method includes nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Optimization focuses on solvent choice (polar aprotic solvents like DMF enhance reactivity), catalyst selection, and temperature control to minimize side products. For example, using Na₂CO₃ instead of K₂CO₃ increased yields from 64% to 88% in analogous nitroaryl-piperidine syntheses .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Key techniques include:

- ¹H NMR : Peaks at δ 1.41–4.04 ppm confirm piperidine and morpholine ring conformations, while aromatic protons (δ 7.42–8.21 ppm) validate nitroaryl substitution .

- X-ray crystallography : Used to resolve ambiguities in solid-state conformation, as demonstrated for the structurally related 4-(4-nitrophenyl)morpholine .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ expected at ~332 g/mol).

Advanced Research Questions

Q. How do conflicting spectroscopic or crystallographic data arise in structural studies, and how can they be resolved?

Discrepancies may stem from dynamic conformational changes (e.g., chair-flipping in piperidine) or polymorphism. For example, X-ray data for 4-(4-nitrophenyl)morpholine revealed a planar nitro group, whereas NMR suggested slight torsional strain . Resolution involves:

- Variable-temperature NMR to probe dynamic behavior.

- DFT calculations to compare experimental and theoretical spectra.

- Co-crystallization with heavy atoms (e.g., halogenated solvents) to improve diffraction quality .

Q. What strategies mitigate by-product formation during nitro-group reduction or functionalization?

Reduction of the nitro group to an amine (e.g., using H₂/Pd-C) often produces intermediates like 4-(4-aminophenyl)morpholine. By-products arise from over-reduction or competing reactions (e.g., morpholine ring opening). Mitigation strategies:

- Stepwise hydrogenation : Control H₂ pressure to halt at the amine stage .

- Protecting groups : Temporarily block reactive sites (e.g., Boc-protected piperidine) during reduction .

- Alternative reductants : Na₂S₂O₄ selectively reduces nitro groups without affecting ether linkages .

Q. How does the nitroaryl moiety influence pharmacological activity, and what are key structure-activity relationship (SAR) insights?

The nitro group enhances electron-withdrawing effects, stabilizing charge-transfer interactions with biological targets. SAR studies on analogs show:

- Anticancer activity : Nitroaryl derivatives inhibit topoisomerase II by intercalating DNA, with IC₅₀ values <10 μM in leukemia cell lines .

- Neuropharmacology : Substitution at the piperidine N-position (e.g., morpholine vs. pyrimidine) modulates blood-brain barrier permeability .

Methodological Challenges & Solutions

Q. How can researchers resolve low yields in multi-step syntheses involving nitroaryl intermediates?

Common issues include poor solubility of intermediates and competing side reactions. Solutions:

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields by 15–20% .

- Flow chemistry : Enhances reproducibility in nitro-group introduction by maintaining precise temperature and stoichiometry .

Q. What computational tools predict the compound’s reactivity in novel reaction environments?

- Density Functional Theory (DFT) : Models nitro-group reduction pathways and predicts intermediates .

- Molecular docking : Screens potential biological targets (e.g., kinase enzymes) by simulating binding affinities .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro and in vivo pharmacological data?

For example, in vitro cytotoxicity may not translate to in vivo efficacy due to pharmacokinetic limitations. Approaches include:

- Metabolic stability assays : Evaluate hepatic clearance using microsomal models .

- Prodrug design : Mask polar groups (e.g., morpholine oxygen) to enhance bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.